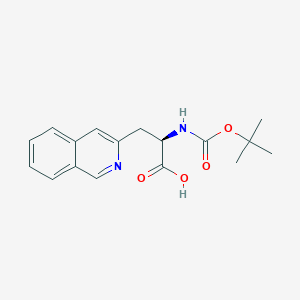

(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-3-yl)propanoic acid

Description

Properties

Molecular Formula |

C17H20N2O4 |

|---|---|

Molecular Weight |

316.35 g/mol |

IUPAC Name |

(2R)-3-isoquinolin-3-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-13-8-11-6-4-5-7-12(11)10-18-13/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |

InChI Key |

CHNLRODZPDTMRV-CQSZACIVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2C=N1)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=N1)C(=O)O |

Origin of Product |

United States |

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-3-yl)propanoic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide an in-depth overview of its biological activity based on available literature, including relevant data tables and case studies.

- Molecular Formula: CHNO

- Molecular Weight: 316.35 g/mol

- CAS Number: Not available

- Purity: Typically around 95% in commercial preparations .

The compound's biological activity is primarily attributed to its structural features that allow it to interact with various biological targets. The isoquinoline moiety is known for its ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties. The tert-butoxycarbonyl (Boc) group enhances the stability of the compound, making it suitable for further biological evaluations.

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects. A study demonstrated that derivatives of isoquinoline can protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in neurodegenerative diseases .

2. Antioxidant Activity

The compound has shown promising antioxidant properties. In vitro assays revealed that it can scavenge free radicals, thereby reducing oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases .

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies. It appears to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 316.35 g/mol |

| Purity | 95% |

| Boiling Point | Not specified |

Case Studies

- Neuroprotection in Animal Models : A study conducted on mice indicated that administration of this compound led to significant improvements in cognitive functions following induced oxidative stress conditions. Behavioral tests showed enhanced memory retention compared to control groups .

- Inflammation Reduction : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in rats, treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, supporting its potential as an anti-inflammatory agent .

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the primary amine. Common reagents include:

Mechanism :

Carboxylic Acid Esterification

The carboxylic acid undergoes esterification with alcohols (e.g., methanol) using thionyl chloride (SOCl₂) or carbodiimide coupling agents:

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| SOCl₂/MeOH | Reflux, 2 h | 90% | |

| DCC/DMAP | RT, 12 h | 85% |

Amide Bond Formation

The carboxylic acid participates in peptide coupling reactions:

Reagents and Performance

| Coupling Agent | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 4 h | 92% |

| EDC/HOBt | NMM | DCM | 6 h | 88% |

Example : Synthesis of a peptide derivative:

Isoquinoline-Moiety-Driven Reactions

The isoquinolin-3-yl group enables:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5- or 8-position.

-

Halogenation : Br₂/FeBr₃ yields 5-bromo derivatives (60–70% yield).

Metal-Catalyzed Cross-Couplings

| Reaction Type | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | 75% |

| Heck | Pd(OAc)₂ | Styrenes | 68% |

Amine Reduction

Post-Boc deprotection, the free amine can be reduced using:

Carboxylic Acid Reduction

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 150°C, releasing CO₂ and isobutylene .

-

Racemization Risk : Minimal (<2%) during Boc deprotection in acidic conditions .

Comparative Reactivity Table

| Reaction Type | (R)-Boc-Isoquinoline Derivative | (R)-Boc-Phenyl Analog |

|---|---|---|

| Suzuki-Miyaura Yield | 75% | 82% |

| Boc Deprotection Rate | 95% (TFA) | 98% (TFA) |

| Nitration Selectivity | 5- > 8-position | Para > ortho |

Key Research Findings

-

The isoquinoline ring enhances π-stacking in catalytic systems, improving cross-coupling efficiency .

-

Steric hindrance from the Boc group slows esterification kinetics compared to unprotected analogs .

This compound’s versatility makes it invaluable in peptide synthesis, heterocycle functionalization, and medicinal chemistry applications. Experimental protocols emphasize mild conditions to preserve stereochemical integrity .

Comparison with Similar Compounds

Isoquinoline Substituent Position Variants

- Isoquinolin-6-yl Analog: The compound (R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-6-yl)propanoic acid (BD02244620) differs only in the position of the isoquinoline substituent (6-yl vs. 3-yl).

- Quinolin-6-yl Variant: Replacing isoquinoline with quinoline (BD02186214) introduces a smaller aromatic system, reducing molecular complexity and possibly enhancing metabolic stability .

Table 1: Isoquinoline-Based Analogs

Aromatic System Modifications

- Phenyl Group Replacement: (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (CAS 181140-88-5) replaces isoquinoline with a phenyl group.

- Indole and Thiophene Derivatives :

Table 2: Aromatic System Variants

Functional Group and Side Chain Modifications

- Bromophenyl Substituent: (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS 79561-82-3) incorporates bromine, enhancing electrophilicity for nucleophilic substitution reactions in drug conjugates .

Table 3: Functional Group Variations

Stereochemical Comparisons

- (R) vs. (S) Configuration :

The (S)-enantiomer of the 4-iodophenyl analog (compound 21 in ) is used to synthesize type L inhibitors (CW11–CW20), highlighting the role of stereochemistry in biological activity. The (R)-form typically exhibits higher target affinity in chiral environments .

Research Implications

The structural diversity among analogs allows fine-tuning of pharmacokinetic and pharmacodynamic properties. For example:

- Isoquinoline Position: 3-yl substituents may favor interactions with deep hydrophobic pockets in enzymes, while 6-yl variants could improve solubility.

- Halogenation : Fluorine or bromine atoms enhance binding specificity and metabolic resistance .

- Side Chain Modifications : Methyl groups or phenyl rings adjust steric and electronic profiles for optimized drug-likeness .

Q & A

Basic Question

- NMR Spectroscopy : H and C NMR to verify stereochemistry (e.g., coupling constants for chiral centers) and functional group integrity .

- LCMS : Confirm molecular weight and purity (>95%) via electrospray ionization .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Methodological Insight : Compare NMR shifts with structurally similar compounds (e.g., (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid) to validate assignments .

How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts)?

Advanced Question

Discrepancies may arise from:

- Solvent Effects : Ensure consistency in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Impurities : Use preparative HPLC to remove trace by-products .

- Diastereomer Formation : Monitor reaction progress via TLC to detect unintended stereoisomers .

Case Study : In a synthesis of analogous Boc-protected amino acids, adjusting pH during extraction reduced zwitterionic interference in NMR .

What strategies are effective for purifying this compound from reaction by-products?

Basic Question

- Silica Gel Chromatography : Use gradients of petroleum ether/ethyl acetate (e.g., 3:1 to 1:1) for intermediate purification .

- Preparative HPLC : Employ XBridge phenyl columns with acetonitrile/water mobile phases for final polishing .

- Recrystallization : Test solvents like ethyl acetate/hexane for crystalline product formation .

Methodological Insight : Pre-purify crude products via acid-base extraction to remove unreacted starting materials .

What are the implications of the Boc protective group on the compound's reactivity?

Advanced Question

Advanced Question

- Lipophilicity : The isoquinoline ring increases logP (predicted ~2.27), enhancing membrane permeability .

- Biological Interactions : The aromatic system may engage in π-π stacking with target proteins, as seen in kinase inhibitors .

Methodological Insight : Measure logP via shake-flask method or HPLC-based assays to correlate with bioavailability .

What stability studies are recommended under various storage conditions?

Basic Question

Advanced Question

- Conjugation Strategies : Link the carboxylic acid group to nanoparticles or polymers via EDC/NHS chemistry .

- In Vitro Assays : Test cytotoxicity and target engagement using cancer cell lines (e.g., CW1–CW20 inhibitors in ) .

Methodological Insight : Use fluorescent tags (e.g., FITC) to track cellular uptake in real-time .

What computational approaches predict interactions with biological targets?

Advanced Question

- Molecular Docking : Simulate binding to proteins with known isoquinoline-binding pockets (e.g., kinases) using AutoDock Vina .

- QSAR Modeling : Correlate structural features (e.g., Boc group size) with activity data from analogous compounds .

Case Study : Docking studies on similar Boc-protected inhibitors revealed hydrogen bonding with ATP-binding sites .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.